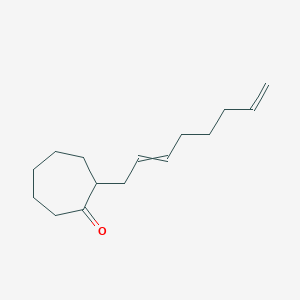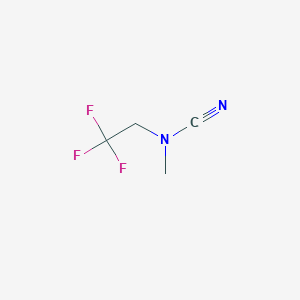![molecular formula C12H12BrN3O4S B14389612 1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole CAS No. 88545-13-5](/img/structure/B14389612.png)
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole is a complex organic compound that features a bromobenzene sulfonyl group, a nitro group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.
Sulfonation: Bromobenzene is then sulfonated using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl group.
Alkylation: The sulfonated bromobenzene undergoes alkylation with an appropriate alkylating agent to introduce the ethyl group.
Imidazole Formation: Finally, the imidazole ring is formed through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromobenzene moiety can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for the reduction of the nitro group.
Major Products
Electrophilic Aromatic Substitution: Substituted bromobenzene derivatives.
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole involves interactions with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Used as an activating agent in organic synthesis.
2-Methyl-4-nitroimidazole: Known for its antimicrobial properties.
Uniqueness
1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the bromobenzene sulfonyl group, nitro group, and imidazole ring makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
88545-13-5 |
|---|---|
Molekularformel |
C12H12BrN3O4S |
Molekulargewicht |
374.21 g/mol |
IUPAC-Name |
1-[2-(4-bromophenyl)sulfonylethyl]-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C12H12BrN3O4S/c1-9-14-12(16(17)18)8-15(9)6-7-21(19,20)11-4-2-10(13)3-5-11/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
PDUAWDKVKQFUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1CCS(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
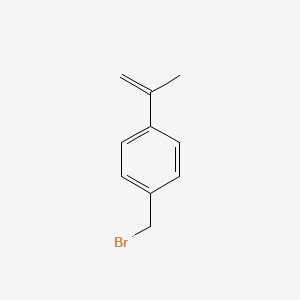
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)


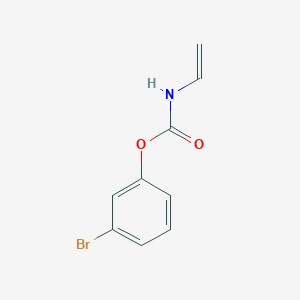
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
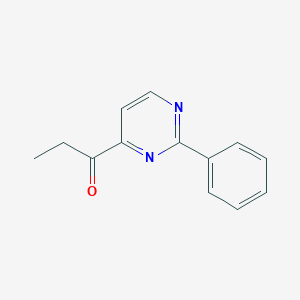
![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
